5-Bromo-2,3-dichloropyrazine
Description
Significance of Pyrazine (B50134) Core in Synthetic Chemistry
The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, is a cornerstone in the field of synthetic chemistry. researchgate.net Its electron-deficient nature, a consequence of the two electronegative nitrogen atoms, makes it susceptible to a variety of chemical transformations. researchgate.net This inherent reactivity allows for the synthesis of a wide array of functionalized molecules. researchgate.nettandfonline.com The pyrazine scaffold is a key component in numerous bioactive compounds, including those with anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netmdpi.comrsc.org Furthermore, the symmetrical nature of the pyrazine molecule, which results in a zero dipole moment, and its resonance energy of 24.3 Kcal/mol contribute to its unique chemical behavior. nih.gov
Overview of Halogenated Pyrazines as Versatile Synthons
The introduction of halogen atoms onto the pyrazine core dramatically enhances its utility as a synthon, or a synthetic building block. Halogenated pyrazines are particularly valuable due to the electron-withdrawing nature of halogens, which further activates the ring towards nucleophilic substitution reactions. rsc.org This characteristic allows for the sequential and regioselective introduction of various functional groups. The presence of different halogens, such as chlorine and bromine, on the same pyrazine ring offers opportunities for selective reactions, as the carbon-halogen bonds exhibit different reactivities. This differential reactivity is a powerful tool in the hands of synthetic chemists, enabling the construction of complex, polysubstituted pyrazine derivatives. rsc.orgrsc.org
Position of 5-Bromo-2,3-dichloropyrazine within the Halogenated Pyrazine Landscape
This compound is a triply halogenated pyrazine that serves as a highly versatile intermediate in organic synthesis. The presence of three halogen atoms—one bromine and two chlorine atoms—provides multiple reaction sites. The distinct reactivities of the C-Br and C-Cl bonds allow for selective functionalization through various cross-coupling and nucleophilic substitution reactions. This strategic arrangement of halogens makes this compound a valuable precursor for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science.
Historical Context and Evolution of Research on Dihalogenated Pyrazines
Research into dihalogenated pyrazines has evolved significantly over the years. Initially, studies focused on fundamental substitution reactions. For instance, the reaction of 2,3-dichloropyrazine (B116531) with nucleophiles like ethyl acrylate (B77674) in the presence of a palladium catalyst was explored, leading to the formation of 2,3-dialkenylpyrazines. rsc.org Over time, the focus shifted towards more sophisticated applications, particularly in the realm of cross-coupling reactions. The development of palladium-catalyzed reactions, such as the Suzuki and Stille couplings, has greatly expanded the synthetic possibilities for dihalogenated pyrazines. rsc.org These methods have enabled the creation of complex biaryl and polyaryl systems, which are important motifs in many functional materials and pharmaceutical compounds. rsc.org The study of regioselectivity in these reactions has also been a key area of investigation, with factors like the nature of the substituents and the reaction conditions influencing the outcome of the coupling. rsc.org
Contemporary Research Imperatives for Polyhalogenated Pyrazine Systems
Current research on polyhalogenated pyrazine systems is driven by the need for novel compounds with specific biological activities and material properties. A major focus is the development of efficient and selective methods for the synthesis of polysubstituted pyrazines. nih.gov This includes the exploration of new catalytic systems for cross-coupling reactions that can tolerate a wide range of functional groups and proceed under mild conditions. rsc.org Furthermore, there is a growing interest in the synthesis of pyrrolo[2,3-b]pyrazines, which are fused heterocyclic systems with significant biological potential. researchgate.net The development of one-pot, multicomponent reactions to construct these complex scaffolds from simple starting materials is a key objective. researchgate.net Additionally, computational studies, such as those employing Density Functional Theory (DFT), are increasingly being used to understand and predict the reactivity and regioselectivity of polyhalogenated pyrazines, aiding in the rational design of new synthetic routes. chemrxiv.orgresearchgate.net
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2,3-dichloropyrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBrCl2N2/c5-2-1-8-3(6)4(7)9-2/h1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBXYASZTAAVZHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=N1)Cl)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBrCl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101308599 | |
| Record name | 5-Bromo-2,3-dichloropyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101308599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.87 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1816294-12-8 | |
| Record name | 5-Bromo-2,3-dichloropyrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1816294-12-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2,3-dichloropyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101308599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Bromo 2,3 Dichloropyrazine
De Novo Synthesis Approaches
De novo synthesis of 5-bromo-2,3-dichloropyrazine involves constructing the substituted pyrazine (B50134) ring system from acyclic precursors or by functionalizing the parent pyrazine scaffold through a series of controlled steps. These methods are often versatile, allowing for the introduction of substituents in a predetermined order.
Multi-step Synthetic Pathways from Pyrazine Precursors
One of the most logical approaches to the synthesis of this compound begins with readily available pyrazine derivatives, such as 2-aminopyrazine (B29847) or pyrazine-2,3-dicarboxylic acid. These pathways involve a sequence of halogenation and functional group transformations.
A plausible route commencing from 2-aminopyrazine would first involve the introduction of the two chlorine atoms, followed by the bromination and finally the replacement of the amino group. However, a more common and often more controllable route involves halogenating an already functionalized pyrazine. For instance, starting with pyrazine-2,3-dicarboxylic acid, the carboxylic acid groups can be converted to chloro groups, followed by regioselective bromination. The conversion of the dicarboxylic acid to the corresponding 2,3-dichloropyrazine (B116531) can be achieved using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often proceeding through the intermediate pyrazine-2,3-diol.
Another strategic multi-step pathway could begin with the bromination of a suitable pyrazine precursor, followed by the introduction of the chloro substituents. For example, the synthesis could start with the dibromination of 2-aminopyrazine to yield 2-amino-3,5-dibromopyrazine (B131937). Subsequent transformation of the amino group to a chloro group via a Sandmeyer-type reaction, followed by a selective halogen exchange or another chlorination step, could potentially lead to the target molecule.
| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Plausible Yield |
| 1 | Pyrazine-2,3-dicarboxylic acid | 1. SOCl₂, reflux2. PCl₅, POCl₃, heat | 2,3-Dichloropyrazine | 70-80% |
| 2 | 2,3-Dichloropyrazine | Br₂, Oleum (B3057394), 100-120°C | This compound | 50-60% |
Regioselective Halogenation Strategies on Pyrazine Scaffolds
The core of synthesizing this compound lies in the ability to control the position of halogen introduction. The electronic nature of the pyrazine ring, which is electron-deficient, and the directing effects of existing substituents are crucial considerations in these halogenation reactions.
The introduction of a bromine atom at the 5-position of a 2,3-dichloropyrazine scaffold is a key step in one of the primary synthetic routes. The two electron-withdrawing chlorine atoms at the 2- and 3-positions deactivate the pyrazine ring towards electrophilic substitution. However, they direct incoming electrophiles to the 5- and 6-positions. Due to the symmetry of 2,3-dichloropyrazine, these positions are equivalent.
Standard brominating agents for such deactivated heterocyclic systems include bromine in the presence of a strong acid, such as oleum or sulfuric acid, at elevated temperatures. N-Bromosuccinimide (NBS) in a strong acid medium can also be employed for this purpose. The reaction conditions need to be carefully controlled to prevent over-bromination and to achieve a reasonable reaction rate.
| Substrate | Brominating Agent | Solvent/Catalyst | Temperature (°C) | Product |
| 2,3-Dichloropyrazine | Bromine (Br₂) | Oleum (20-30%) | 100-120 | This compound |
| 2,3-Dichloropyrazine | N-Bromosuccinimide (NBS) | Concentrated H₂SO₄ | 80-100 | This compound |
The introduction of chlorine atoms at the 2- and 3-positions of a pyrazine ring is typically achieved by the conversion of precursor functional groups at these positions. A common and effective method starts from pyrazine-2,3-dicarboxylic acid. The diacid can be converted to the corresponding diol, pyrazine-2,3-diol, which exists in tautomeric equilibrium with the pyrazinone form. Treatment of this intermediate with a strong chlorinating agent like phosphorus oxychloride (POCl₃) or a mixture of phosphorus pentachloride (PCl₅) and POCl₃ at high temperatures results in the formation of 2,3-dichloropyrazine.
Alternatively, if starting with a 5-bromopyrazine precursor that has hydroxyl or amino groups at the 2- and 3-positions, similar chlorination strategies can be applied. For instance, 5-bromo-2,3-pyrazinediol could be converted to the target compound using POCl₃.
| Starting Material | Chlorinating Agent | Conditions | Product |
| Pyrazine-2,3-diol | Phosphorus oxychloride (POCl₃) | Reflux | 2,3-Dichloropyrazine |
| 5-Bromopyrazine-2,3-diol | Phosphorus oxychloride (POCl₃) | Reflux | This compound |
Novel Reagent and Catalyst Systems for Halogen Introduction
While traditional halogenating agents remain the workhorses for pyrazine synthesis, research into more efficient and selective methods is ongoing. For the bromination of electron-deficient heterocycles, systems involving bromine in combination with zeolites or other solid acid catalysts can offer enhanced regioselectivity and milder reaction conditions.
In the context of chlorination, the use of Vilsmeier-type reagents, generated in situ from reagents like oxalyl chloride and a catalytic amount of dimethylformamide (DMF), can sometimes provide a milder alternative to the harsh conditions of POCl₃ or PCl₅ for the conversion of hydroxyl groups to chloro groups.
For the conversion of amino groups to chloro groups, the Sandmeyer reaction remains the most prominent method. wikipedia.org The use of copper(I) chloride is classic, though advancements include the use of other copper sources and additives to improve yields and reduce byproducts. wikipedia.org
Transformation from Related Halogenated Pyrazines
An alternative synthetic strategy involves the modification of an existing, differently halogenated pyrazine. This can be particularly useful if a specific polysubstituted pyrazine is more readily accessible.
A potential route could start from a readily synthesized aminodihalopyrazine. For instance, the synthesis of 2-amino-3,5-dibromopyrazine can be achieved by the direct bromination of 2-aminopyrazine. rsc.org The amino group of this intermediate can then be converted to a chloro group via a Sandmeyer reaction. This involves the diazotization of the amino group with a nitrite (B80452) source (e.g., sodium nitrite) in a strong acid, followed by treatment with a copper(I) chloride solution to introduce the chlorine atom, yielding 2-chloro-3,5-dibromopyrazine. google.com A subsequent selective de-bromination or a halogen exchange reaction would be required to arrive at the final product, which can be challenging to control.
A more direct transformation would involve the diazotization of an amino-bromochloropyrazine. For example, if 2-amino-5-bromo-3-chloropyrazine were available, a Sandmeyer reaction would directly yield this compound. The synthesis of such an intermediate would, however, require a regioselective halogenation sequence on an aminopyrazine precursor.
| Starting Material | Reaction Type | Reagents and Conditions | Product | Plausible Yield |
| 2-Amino-3,5-dibromopyrazine | Sandmeyer Reaction | 1. NaNO₂, H₂SO₄/HCl, 0-5°C2. CuCl, HCl | 2-Chloro-3,5-dibromopyrazine | 50-70% |
| 2-Amino-5-bromo-3-chloropyrazine | Sandmeyer Reaction | 1. NaNO₂, H₂SO₄/HCl, 0-5°C2. CuCl, HCl | This compound | 60-75% |
Selective Bromination of Dichloropyrazines
A plausible and efficient method for the synthesis of this compound is the direct electrophilic bromination of 2,3-dichloropyrazine. The pyrazine ring is generally electron-deficient, which can make electrophilic substitution challenging. However, the presence of halogen atoms can influence the regioselectivity of further halogenation.
The reaction typically employs a brominating agent such as N-bromosuccinimide (NBS) in the presence of an acid catalyst. The choice of solvent is critical, with options ranging from chlorinated solvents like dichloromethane (B109758) to strong acids like sulfuric acid, which can enhance the reactivity of the brominating agent.
Key Research Findings:
Reagents: N-bromosuccinimide (NBS) is a commonly used reagent for such brominations as it provides a source of electrophilic bromine in a more controlled manner than molecular bromine.
Catalysis: Acidic conditions are often necessary to activate the pyrazine ring towards electrophilic attack. Concentrated sulfuric acid or other strong acids can serve this purpose.
Regioselectivity: The position of bromination on the 2,3-dichloropyrazine ring is directed to the C-5 position due to the electronic effects of the existing chloro substituents.
Below is a table summarizing typical conditions for selective bromination based on analogous reactions.
| Parameter | Condition | Purpose |
| Starting Material | 2,3-Dichloropyrazine | The substrate to be brominated. |
| Brominating Agent | N-Bromosuccinimide (NBS) | Provides the electrophilic bromine. |
| Solvent | Dichloromethane or Sulfuric Acid | Provides the reaction medium. |
| Temperature | 0°C to room temperature | To control the reaction rate. |
| Reaction Time | 1-6 hours | To ensure completion of the reaction. |
Chlorination Reactions on Bromopyrazine Intermediates
An alternative synthetic route involves the chlorination of a bromopyrazine intermediate, such as 5-bromo-2-aminopyrazine-3-one or a similar precursor. This approach often involves a Sandmeyer-type reaction, which is a versatile method for converting an aromatic amino group into a halogen substituent via a diazonium salt intermediate. wikipedia.orgbyjus.comlscollege.ac.in
In a typical sequence, the amino group of the bromopyrazine intermediate is first diazotized using sodium nitrite in a strong acid like hydrochloric acid at low temperatures. The resulting diazonium salt is then treated with a copper(I) chloride solution, which facilitates the replacement of the diazonium group with a chlorine atom. A subsequent chlorination step, potentially using a reagent like phosphorus oxychloride (POCl₃), would be required to replace the hydroxyl group (from the pyrazinone tautomer) with the second chlorine atom.
Key Research Findings:
Diazotization: This step is crucial and requires careful temperature control (typically -5 to 5 °C) to prevent the decomposition of the unstable diazonium salt.
Sandmeyer Reaction: The use of cuprous chloride is a classic and effective method for the chloro-de-diazoniation step, proceeding via a radical-nucleophilic aromatic substitution mechanism. wikipedia.orgbyjus.comlscollege.ac.in
Chlorination of Heterocyclic Ketones: Reagents like phosphorus oxychloride (POCl₃) are standard for converting heterocyclic ketones (or their enol tautomers) into their corresponding chloro derivatives.
The following table outlines the general conditions for this multi-step chlorination process.
| Step | Reagents | Solvent | Temperature | Typical Yield |
| Diazotization | Sodium Nitrite, Hydrochloric Acid | Water | -5 to 5 °C | - |
| Sandmeyer Reaction | Copper(I) Chloride | Water/HCl | 0 °C to room temp. | >60% |
| Hydroxyl Replacement | Phosphorus Oxychloride (POCl₃) | None or high-boiling inert solvent | Reflux | >70% |
Process Optimization and Scalability in Laboratory Synthesis
The successful laboratory synthesis of this compound, particularly on a larger scale, necessitates careful optimization of reaction parameters to maximize yield and purity while ensuring safety and efficiency.
Reaction Condition Parameterization (Temperature, Solvent, Time)
The optimization of reaction conditions is a multifactorial process where temperature, solvent, and reaction time are interdependent variables that significantly influence the outcome of the synthesis.
Solvent: The choice of solvent can affect both the solubility of the reactants and the reaction pathway. For bromination, non-polar solvents like dichloromethane are often suitable. However, for deactivated substrates, a highly polar and acidic medium like concentrated sulfuric acid may be required to achieve a reasonable reaction rate.
Time: The reaction time must be sufficient to allow for complete conversion of the starting material, which can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Prolonged reaction times, however, can lead to the formation of degradation products or byproducts.
Yield Enhancement and Byproduct Minimization Strategies
Several strategies can be employed to enhance the yield and minimize the formation of byproducts in the synthesis of this compound.
Stoichiometry of Reagents: Careful control of the molar ratios of the reactants is crucial. For instance, using a slight excess of the brominating agent in the selective bromination step can drive the reaction to completion, but a large excess should be avoided to prevent di-bromination.
Purification Methods: Effective purification of the final product is essential. Column chromatography is a common laboratory technique for separating the desired product from unreacted starting materials and byproducts. Recrystallization can also be an effective method for obtaining a highly pure product.
Byproduct Characterization: Identifying the structure of major byproducts can provide valuable insights into side reactions occurring and can guide further optimization of the reaction conditions to suppress their formation. For example, the formation of isomeric products can indicate a lack of regioselectivity, which might be addressed by changing the catalyst or solvent.
The table below summarizes key optimization strategies.
| Strategy | Parameter to Control | Desired Outcome |
| Yield Enhancement | Reagent stoichiometry, reaction temperature, catalyst choice | Maximize conversion of starting material to product. |
| Byproduct Minimization | Order of reagent addition, temperature control | Reduce the formation of undesired side products. |
| Scalability | Heat transfer, mixing efficiency, safe handling of reagents | Ensure consistent results and safety on a larger scale. |
Advanced Functionalization Strategies and Reactivity Profiles
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For 5-Bromo-2,3-dichloropyrazine, these reactions allow for the selective substitution of its halogen atoms, enabling the introduction of a wide array of functional groups. The inherent differences in the reactivity of the C-Br and C-Cl bonds on the pyrazine (B50134) ring are central to achieving site-selective transformations.
Suzuki-Miyaura Coupling for Arylation and Heteroarylation
The Suzuki-Miyaura coupling is a widely utilized palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate. It is a highly versatile method for forming C(sp²)–C(sp²) bonds, making it ideal for the arylation and heteroarylation of the this compound core.
In polyhalogenated heteroaromatic compounds, the site-selectivity of Suzuki-Miyaura coupling is primarily dictated by the differing reactivity of the carbon-halogen bonds. The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl. Consequently, in this compound, the carbon-bromine bond at the C-5 position is significantly more reactive than the carbon-chlorine bonds at the C-2 and C-3 positions.
This differential reactivity allows for selective mono-arylation at the C-5 position while leaving the two chlorine atoms intact for subsequent functionalization. Research on dichloropyrazines has shown that mono-substitution can be achieved, with the second substitution being slower. Furthermore, the electronic nature of the pyrazine ring, being π-deficient, facilitates the oxidative addition of the palladium catalyst, a key step in the catalytic cycle. The steric environment around the halogen atoms can also play a role. For instance, in the coupling of 2,3-dichloropyrazine (B116531), the use of a sterically hindered boronic acid, such as 2,6-dimethylphenylboronic acid, can lead to selective monosubstitution because the bulky aryl group effectively blocks the adjacent reaction site after the first coupling. clockss.org
The choice of catalyst and ligand is crucial for achieving high efficiency and regioselectivity in the Suzuki-Miyaura coupling of heteroaryl chlorides. While the C-Br bond at C-5 is inherently more reactive, the subsequent coupling at the C-Cl positions requires a more active catalytic system. Palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are commonly used palladium sources.
For the coupling of less reactive aryl chlorides, the use of electron-rich and sterically bulky phosphine (B1218219) ligands is often necessary to promote the oxidative addition step. Studies on the Suzuki coupling of dichloropyrazines have identified specific palladium catalysts as being particularly effective. For example, [1,4-bis(diphenylphosphine)butane]palladium(II) dichloride and [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) diacetate have been reported to be efficient for the coupling of aryl boronic acids with chloropyrazines. clockss.org The choice of base and solvent system also significantly influences the reaction outcome.
| Catalyst/Precatalyst | Common Ligands | Typical Bases | Common Solvents |
|---|---|---|---|
| Pd(PPh₃)₄ | Triphenylphosphine (integral) | Na₂CO₃, K₂CO₃, K₃PO₄ | Toluene, Dioxane, DMF |
| Pd(OAc)₂ | SPhos, XPhos, P(t-Bu)₃ | K₃PO₄, Cs₂CO₃ | Dioxane/Water, Toluene |
| PdCl₂(dppf) | dppf (integral) | K₂CO₃, Na₂CO₃ | DMF, Acetonitrile |
| PdCl₂(dppb) | dppb (integral) | K₂CO₃ | Dioxane |
Sonogashira Coupling for Alkynylation
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is a powerful method for installing alkynyl moieties onto aromatic and heteroaromatic rings. For this compound, the Sonogashira reaction is expected to proceed with high site-selectivity at the C-5 position due to the greater reactivity of the C-Br bond. The reaction is typically carried out under mild conditions, often at room temperature, using a base such as an amine, which can also serve as the solvent. wikipedia.org
| Palladium Catalyst | Copper Co-catalyst | Typical Bases | Common Solvents |
|---|---|---|---|
| Pd(PPh₃)₄ | CuI | Triethylamine, Diisopropylamine | THF, DMF, Toluene |
| PdCl₂(PPh₃)₂ | CuI | Triethylamine, Piperidine | THF, Acetonitrile |
Stille Coupling for Organostannane Reactivity
The Stille coupling is a palladium-catalyzed cross-coupling reaction involving an organostannane (organotin) reagent and an organic halide or pseudohalide. wikipedia.orgorganic-chemistry.org A key advantage of the Stille reaction is the stability of organostannane reagents to air and moisture. wikipedia.org In the case of this compound, the Stille coupling would be expected to occur selectively at the C-5 position, allowing for the introduction of various organic groups (alkyl, alkenyl, aryl, etc.). The reaction generally requires a palladium(0) catalyst, such as Pd(PPh₃)₄. libretexts.org
| Catalyst/Precatalyst | Common Ligands | Additives | Common Solvents |
|---|---|---|---|
| Pd(PPh₃)₄ | Triphenylphosphine (integral) | CuI, LiCl | Toluene, THF, DMF |
| Pd₂(dba)₃ | P(t-Bu)₃, AsPh₃ | - | Dioxane, NMP |
Kumada-Corriu and Negishi Coupling Variations
The Kumada-Corriu and Negishi couplings are important carbon-carbon bond-forming reactions that utilize organomagnesium (Grignard) and organozinc reagents, respectively.
The Kumada-Corriu coupling was one of the first transition metal-catalyzed cross-coupling reactions to be developed. organic-chemistry.orgwikipedia.orgchem-station.com It typically employs nickel or palladium catalysts to couple Grignard reagents with organic halides. Due to the high reactivity of Grignard reagents, the functional group tolerance of the Kumada coupling can be limited. wikipedia.org For this compound, this reaction would proceed at the C-5 position.
The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org Organozinc reagents are generally more tolerant of functional groups than their Grignard counterparts, offering a broader scope for the reaction. The Negishi coupling is a versatile tool for the synthesis of complex molecules and would be expected to selectively functionalize the C-5 position of this compound.
| Coupling Reaction | Organometallic Reagent | Common Catalysts | Common Solvents |
|---|---|---|---|
| Kumada-Corriu | R-MgX (Grignard) | NiCl₂(dppp), Pd(PPh₃)₄ | THF, Diethyl ether |
| Negishi | R-ZnX | Pd(PPh₃)₄, Ni(acac)₂, PdCl₂(dppf) | THF, DMF, Dioxane |
Buchwald-Hartwig Amination and Amidation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. mnstate.edu While specific examples detailing the Buchwald-Hartwig amination of this compound are not extensively documented in readily available literature, the general principles of this reaction on halo-N-heterocycles provide a strong basis for predicting its behavior. The reaction involves the coupling of an aryl or heteroaryl halide with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. wikipedia.org
For a substrate like this compound, the regioselectivity of the C-N coupling is a critical consideration. The reactivity of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions generally follows the order C-I > C-Br > C-Cl. Therefore, it is anticipated that the C-Br bond at the 5-position would be significantly more reactive than the C-Cl bonds at the 2- and 3-positions. This preferential reactivity allows for the selective introduction of an amino or amido group at the C5 position.
The choice of catalyst system is crucial for achieving high efficiency, especially with electron-deficient heteroaromatic substrates. Modern Buchwald-Hartwig protocols often employ sterically hindered and electron-rich phosphine ligands, such as those from the biarylphosphine class (e.g., XPhos, SPhos, RuPhos, and BrettPhos). researchgate.net These ligands facilitate the key steps of the catalytic cycle: oxidative addition of the palladium(0) complex to the C-Br bond, coordination of the amine, and reductive elimination to form the desired C-N bond and regenerate the active catalyst. researchgate.net
The selection of a suitable base is also critical and is often dependent on the specific amine and substrate. Common bases include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and cesium carbonate (Cs₂CO₃). nih.gov For amidation reactions, which involve less nucleophilic amides, more reactive catalyst systems, such as those based on ligands like tBuBrettPhos, may be required to achieve good yields. nii.ac.jp
A general representation of the Buchwald-Hartwig amination of this compound is shown below:
| Catalyst System Component | Examples | Role in the Reaction |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Source of the active Pd(0) catalyst. |
| Phosphine Ligand | XPhos, RuPhos, BrettPhos | Stabilizes the Pd center, promotes oxidative addition and reductive elimination. |
| Base | NaOtBu, LiHMDS, Cs₂CO₃ | Deprotonates the amine/amide, facilitates the formation of the Pd-amido complex. |
| Solvent | Toluene, Dioxane, THF | Provides the reaction medium. |
Nucleophilic Aromatic Substitution (SNAr) Chemistry
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the modification of electron-deficient aromatic and heteroaromatic systems. The pyrazine ring, being electron-deficient due to the presence of two nitrogen atoms, is highly susceptible to this type of transformation, and the presence of three halogen atoms on this compound further activates the ring for nucleophilic attack.
Regioselectivity Governing Principles (Electron-Withdrawing/Donating Group Effects)
The regioselectivity of SNAr reactions on polysubstituted pyrazines is dictated by the electronic properties of the ring and the substituents. The two nitrogen atoms in the pyrazine ring act as strong electron-withdrawing groups, polarizing the C-X bonds and facilitating nucleophilic attack. In this compound, all three halogen atoms contribute to the electron deficiency of the ring.
A key study on the regioselective SNAr of 2-substituted 3,5-dichloropyrazines provides valuable insight. It was found that when the substituent at the 2-position is an electron-withdrawing group (EWG), nucleophilic attack occurs preferentially at the 5-position. Conversely, an electron-donating group (EDG) at the 2-position directs the attack to the 3-position. osti.gov In the case of this compound, the chlorine atom at the 2-position is an EWG. This would suggest that nucleophilic attack is directed towards the 5-position, leading to the displacement of the bromide ion. This is consistent with the general trend of leaving group ability in SNAr reactions, which often follows the order F > Cl ≈ Br > I for activation, but the lability of the C-X bond also plays a role. In many heteroaromatic systems, the C-Br bond is more readily cleaved than the C-Cl bond in SNAr reactions.
Mechanistic Investigations of SNAr Pathways, including Tele-Substitution
The classical SNAr mechanism proceeds via a two-step addition-elimination pathway, involving the formation of a resonance-stabilized Meisenheimer complex. The attack of the nucleophile on the carbon atom bearing the leaving group is typically the rate-determining step. The stability of the anionic Meisenheimer intermediate is crucial, and it is enhanced by the presence of electron-withdrawing groups that can delocalize the negative charge.
In addition to the standard ipso-substitution, pyrazine systems can also undergo a less common but significant reaction pathway known as tele-substitution . In this process, the incoming nucleophile attacks a carbon atom that is not directly attached to the leaving group, leading to a rearranged product. For instance, the reaction of 2-chloro-3-dichloromethyl pyrazine with methoxide has been shown to result in the introduction of a methoxy group at the 6-position. While specific studies on tele-substitution involving this compound are scarce, the potential for such rearrangements should be considered, particularly with strong, hard nucleophiles under certain reaction conditions.
Applications with Diverse Nucleophiles (e.g., O-, N-, S-, C-Nucleophiles)
The activated nature of the this compound ring allows for reactions with a wide array of nucleophiles, leading to a diverse range of functionalized pyrazine derivatives.
O-Nucleophiles: Alkoxides (e.g., sodium methoxide, sodium ethoxide) and phenoxides are expected to readily displace one of the halogen atoms, with the C5-Br position being the most probable site of attack, to yield the corresponding ethers.
N-Nucleophiles: Ammonia, primary amines, and secondary amines can be employed to introduce amino functionalities, leading to the synthesis of various aminopyrazine derivatives.
S-Nucleophiles: Thiolates (e.g., sodium thiomethoxide) are potent nucleophiles that can react to form thioethers.
C-Nucleophiles: Stabilized carbanions, such as those derived from malonates or cyanoacetates, can also participate in SNAr reactions to form new carbon-carbon bonds.
The table below summarizes the expected products from the SNAr reaction of this compound with various nucleophiles, assuming preferential substitution at the C5 position.
| Nucleophile | Reagent Example | Expected Product |
| O-Nucleophile | Sodium Methoxide (NaOMe) | 2,3-Dichloro-5-methoxypyrazine |
| N-Nucleophile | Ammonia (NH₃) | 5-Amino-2,3-dichloropyrazine |
| S-Nucleophile | Sodium Thiomethoxide (NaSMe) | 2,3-Dichloro-5-(methylthio)pyrazine |
| C-Nucleophile | Diethyl Malonate | Diethyl (2,3-dichloropyrazin-5-yl)malonate |
Organometallic Chemistry (Lithiation and Magnesium/Zinc Intermediates)
The formation of organometallic intermediates from this compound opens up another avenue for its functionalization, allowing for the introduction of a wide range of electrophiles.
Direct Metalation (e.g., Lithiation) at Specific Positions
The generation of organometallic species from halogenated pyrazines can be achieved through either direct deprotonation (lithiation) or metal-halogen exchange. Given the presence of three halogen atoms and no easily abstractable protons, metal-halogen exchange is the more likely pathway for this compound.
In metal-halogen exchange reactions, an organolithium reagent (e.g., n-butyllithium) or an active metal (e.g., magnesium for Grignard reagent formation, or zinc) is used to replace a halogen atom with a metal. The rate of exchange generally follows the trend I > Br > Cl. Therefore, it is highly probable that the C-Br bond at the 5-position will selectively undergo metal-halogen exchange over the C-Cl bonds at the 2- and 3-positions.
For example, treatment of this compound with n-butyllithium at low temperatures (e.g., -78 °C) is expected to generate the corresponding 5-lithio-2,3-dichloropyrazine intermediate. This highly reactive organolithium species can then be trapped with various electrophiles to introduce a wide range of functional groups at the C5 position.
Similarly, the formation of a Grignard reagent can be anticipated by reacting this compound with magnesium metal. This would yield 2,3-dichloropyrazin-5-ylmagnesium bromide, a less reactive but still highly useful nucleophile for reactions with aldehydes, ketones, esters, and other electrophiles. The preparation of organozinc reagents, for instance through zinc insertion into the C-Br bond, offers an alternative with potentially different reactivity and functional group tolerance.
The selective formation of these organometallic intermediates at the C5 position provides a powerful and complementary strategy to the SNAr and palladium-catalyzed coupling reactions for the regioselective functionalization of the this compound scaffold.
Subsequent Electrophilic Quenching Reactions
Organometallic intermediates derived from this compound are potent nucleophiles that can react with a wide array of electrophiles, enabling the introduction of diverse functional groups onto the pyrazine core. The generation of these intermediates, typically through halogen-metal exchange, is followed by quenching with an electrophile to forge new carbon-carbon or carbon-heteroatom bonds.
The selective formation of an organolithium species at the 5-position via bromine-lithium exchange is a key step. This lithiated intermediate can then be trapped with various electrophiles. For instance, in a process analogous to the functionalization of similar polyhalogenated heterocycles, the treatment of 5-lithiated-2,3-dichloropyrazine with an aldehyde or ketone would yield the corresponding secondary or tertiary alcohol. The reaction outcome is highly dependent on the nature of the electrophile used. nih.gov
A representative example of this strategy is the iodination of a related compound, 5-bromo-2,3-dichloropyridine. In this process, the bromo-substituted pyridine is first treated with n-butyllithium at low temperatures to generate the 5-lithiopyridine intermediate. Subsequent addition of iodine (I₂) results in the formation of 2,3-dichloro-5-iodopyridine in good yield. google.comepo.org This demonstrates the feasibility of trapping the lithiated intermediate with a halogen electrophile.
The general scheme for electrophilic quenching of the organometallic intermediate of this compound is presented below:
A variety of electrophiles can be employed in this reaction, leading to a diverse range of substituted pyrazines. Some examples of potential electrophiles and the resulting products are outlined in the following table:
| Electrophile (E+) | Reagent Example | Resulting Functional Group (-E) | Product Class |
| Proton | H₂O | -H | 2,3-Dichloropyrazine |
| Alkyl | CH₃I | -CH₃ | 5-Methyl-2,3-dichloropyrazine |
| Carbonyl | (CH₃)₂CO | -C(OH)(CH₃)₂ | α,α-Dimethyl-5-(2,3-dichloropyrazinyl)methanol |
| Carboxyl | CO₂ | -COOH | 2,3-Dichloropyrazine-5-carboxylic acid |
| Silyl | (CH₃)₃SiCl | -Si(CH₃)₃ | 5-(Trimethylsilyl)-2,3-dichloropyrazine |
| Iodo | I₂ | -I | 2,3-Dichloro-5-iodopyrazine |
Halogen-Dance and Halogen-Metal Exchange Processes
In the realm of polyhalogenated aromatic and heteroaromatic compounds, two significant transformations are the halogen-dance reaction and halogen-metal exchange.
The halogen-dance is a base-catalyzed intramolecular migration of a halogen atom to a different position on the aromatic ring. wikipedia.orgchemeurope.comclockss.org This rearrangement is typically driven by thermodynamics, leading to the most stable carbanionic intermediate. wikipedia.org For this compound, a halogen-dance reaction would involve the migration of the bromine atom from the C5 position to the C6 position, or potentially one of the chlorine atoms. However, the propensity for a halogen-dance reaction to occur is influenced by factors such as the nature of the halogen, the base employed, and the reaction temperature. wikipedia.org There is limited specific literature describing the halogen-dance rearrangement for this compound itself.
Halogen-metal exchange , on the other hand, is a more commonly employed and predictable synthetic tool. wikipedia.org This reaction involves the exchange of a halogen atom for a metal, typically lithium, and is highly regioselective. The rate of exchange is dependent on the halogen, with the general trend being I > Br > Cl > F. wikipedia.org This selectivity is crucial when working with polyhalogenated substrates like this compound.
Given the reactivity trend, the bromine atom at the C5 position is significantly more susceptible to halogen-metal exchange than the chlorine atoms at the C2 and C3 positions. Treatment of this compound with an organolithium reagent, such as n-butyllithium, at low temperatures (-78 °C) would be expected to selectively afford 5-lithio-2,3-dichloropyrazine. nih.govtcnj.edu This high regioselectivity allows for the targeted functionalization at the C5 position without disturbing the chloro substituents.
The selective nature of the bromine-lithium exchange in the presence of chlorides is well-documented for analogous heterocyclic systems. For example, the reaction of 5-bromo-2,3-dichloropyridine with n-butyllithium exclusively leads to the formation of 2,3-dichloro-5-lithiopyridine, which can then be trapped with an electrophile. google.comepo.org This provides strong evidence for the anticipated selective reactivity of this compound.
| Reaction | Description | Applicability to this compound |
| Halogen-Dance | Base-catalyzed intramolecular migration of a halogen atom. | Potential for rearrangement exists, but specific studies are lacking. The thermodynamic stability of the resulting carbanion would be the driving force. |
| Halogen-Metal Exchange | Replacement of a halogen atom with a metal, typically lithium. | Highly selective for the bromine atom at the C5 position over the chlorine atoms at C2 and C3, enabling regioselective functionalization. |
Directed Ortho-Metalation and Directed Functionalization
Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of C-H bonds adjacent to a directing metalation group (DMG). cmu.eduacs.org The DMG coordinates to the organolithium reagent, directing deprotonation to the adjacent ortho position. For the pyrazine ring in this compound, the only available C-H bond is at the C6 position.
Direct deprotonation of this compound at the C6 position using a strong base is challenging due to the high acidity of protons in the presence of halogens and the propensity for halogen-metal exchange. Therefore, a DoM strategy would necessitate the prior installation of a suitable DMG at either the C2, C3, or C5 position (after displacement of a halogen).
Hypothetically, if a DMG were introduced at the C5 position (replacing the bromine atom), it could direct the lithiation to the C6 position. Common DMGs for heterocyclic systems include methoxy, amide, and carbamate groups. nih.gov For instance, if a methoxy group were present at C5, the reaction with a strong, sterically hindered base like lithium diisopropylamide (LDA) could potentially lead to the formation of 6-lithio-5-methoxy-2,3-dichloropyrazine. This intermediate could then be quenched with an electrophile to introduce a substituent at the C6 position.
The general principle of Directed Ortho-Metalation on a functionalized pyrazine core is illustrated below:
It is important to note that the electron-withdrawing nature of the pyrazine nitrogens and the chloro substituents would increase the kinetic acidity of the C6 proton, potentially facilitating the DoM reaction.
Oxidative and Reductive Transformations
The nitrogen atoms of the pyrazine ring can be oxidized to form N-oxides. acs.orgresearchgate.net This transformation significantly alters the electronic properties of the heterocyclic ring, which can be harnessed for further functionalization. The introduction of an N-oxide group has several effects:
Increased susceptibility to nucleophilic attack: The N-oxide group is strongly electron-withdrawing, further activating the pyrazine ring towards nucleophilic aromatic substitution.
Altered regioselectivity: The N-oxide can direct incoming electrophiles to specific positions.
Source of oxygen: Pyrazine-N-oxides can act as oxygen transfer reagents in certain reactions. nih.govthieme-connect.de
The N-oxidation of this compound can be achieved using various oxidizing agents, such as peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide in acetic acid. researchgate.net Depending on the reaction conditions, either the mono-N-oxide or the di-N-oxide can be formed.
The resulting this compound-1-oxide or this compound-1,4-dioxide would exhibit modified reactivity. For example, the positions ortho and para to the N-oxide group become more activated for nucleophilic substitution.
| Reagent | Product(s) | Impact on Reactivity |
| m-CPBA (1 equiv.) | This compound-1-oxide | Increased electron deficiency of the pyrazine ring, activation towards nucleophilic attack. |
| m-CPBA (>2 equiv.) | This compound-1,4-dioxide | Further enhancement of the electron-deficient character of the ring. |
The selective removal of one or more halogen atoms from this compound can be a valuable strategy for accessing less halogenated pyrazine derivatives. The different carbon-halogen bond strengths (C-Cl > C-Br) allow for the possibility of selective reduction.
Catalytic hydrodehalogenation is a common method for the reduction of aryl halides. rsc.orgresearchgate.net This typically involves the use of a palladium catalyst, such as palladium on carbon (Pd/C), and a hydrogen source. The hydrogen source can be hydrogen gas or a transfer hydrogenation reagent like formic acid or hydrazine. researchgate.net
Due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, it is anticipated that the bromine atom at the C5 position can be selectively reduced in the presence of the chlorine atoms at the C2 and C3 positions under carefully controlled conditions. This would yield 2,3-dichloropyrazine.
Alternative reductive methods, such as the Wolff-Kishner or Clemmensen reductions, are generally used for the reduction of carbonyl groups and are not typically employed for dehalogenation. masterorganicchemistry.com
| Method | Reagents | Expected Selectivity | Product |
| Catalytic Hydrodehalogenation | Pd/C, H₂ (or HCOOH, N₂H₄) | Selective reduction of the C-Br bond over the C-Cl bonds. | 2,3-Dichloropyrazine |
Mechanistic and Theoretical Investigations of 5 Bromo 2,3 Dichloropyrazine and Derivatives
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and spatial distributions of these orbitals are key indicators of a molecule's electrophilic and nucleophilic character.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and stability of a molecule. A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating chemical reactions.
From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated to quantify different aspects of a molecule's reactivity. These descriptors provide a more nuanced understanding than the HOMO-LUMO gap alone.
Table 1: Key Chemical Reactivity Descriptors
| Ionization Potential (I) | I ≈ -EHOMO |
|---|---|
| Electron Affinity (A) | A ≈ -ELUMO |
| Electronegativity (χ) | χ = (I + A) / 2 |
| Chemical Hardness (η) | η = (I - A) / 2 |
| Chemical Softness (S) | S = 1 / (2η) |
Note: This table outlines the theoretical relationships used to calculate these descriptors from HOMO and LUMO energies.
The distribution of the frontier molecular orbitals across a molecule is crucial for predicting the sites of chemical reactions. For nucleophilic substitution reactions, the incoming nucleophile will preferentially attack the atom(s) with the largest coefficient in the LUMO.
An important finding in the study of related compounds is that for 2,3-dichloropyrazine (B116531), nucleophilic substitution is governed by the LUMO+1 orbital rather than the LUMO. brandeis.edu This is because the LUMO of 2,3-dichloropyrazine has very small coefficients on the carbon atoms bearing the chlorine atoms, while the LUMO+1 has significant lobes at these positions, making them more susceptible to nucleophilic attack. brandeis.edu It is highly probable that 5-Bromo-2,3-dichloropyrazine exhibits similar behavior. The presence of the additional bromine atom is expected to further influence the energies and distributions of the LUMO and LUMO+1, but the principle of attack being directed by the orbital with the largest lobes on the carbon-halogen centers would still apply. This highlights the importance of analyzing not just the HOMO and LUMO but also other nearby frontier orbitals to accurately predict reactivity.
Electron Density and Reactivity Site Mapping
The distribution of electron density within a molecule provides a comprehensive map of its chemical reactivity. Regions of high electron density are susceptible to electrophilic attack, while regions of low electron density are prone to nucleophilic attack.
Molecular Electrostatic Potential (MEP) maps are a powerful tool for visualizing this electron distribution. In an MEP map, different colors are used to represent areas of varying electrostatic potential. Typically, red indicates regions of high electron density (negative potential), which are attractive to electrophiles, while blue indicates regions of low electron density (positive potential), which are attractive to nucleophiles. Green and yellow represent areas of neutral or intermediate potential.
For this compound, an MEP map would be expected to show negative potential around the nitrogen atoms of the pyrazine (B50134) ring due to their lone pairs of electrons. The regions around the carbon atoms bonded to the electronegative chlorine and bromine atoms would likely exhibit a positive potential, marking them as the primary sites for nucleophilic attack. This visualization provides an intuitive confirmation of the reactivity patterns predicted by FMO analysis.
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a crucial tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactivity towards charged species. uni-muenchen.de It illustrates the electrostatic potential on the surface of the molecule, providing a guide to regions that are electron-rich or electron-poor. researchgate.net The MEP is calculated by determining the force exerted on a positive test charge (like a proton) by the molecule's nuclei and electron cloud. uni-muenchen.de
These maps are color-coded to identify reactive sites. researchgate.net
Red and Yellow : Indicate regions of high electron density and negative electrostatic potential. These areas are susceptible to electrophilic attack and are often associated with lone pairs of electronegative atoms.
Blue : Represents regions of low electron density and positive electrostatic potential. These sites are electron-deficient and are the preferred targets for nucleophilic attack.
Green : Denotes areas with a neutral or near-zero electrostatic potential.
For this compound, the MEP map reveals distinct reactive zones. The most negative potential (red/yellow) is concentrated around the two nitrogen atoms of the pyrazine ring, owing to their high electronegativity and the presence of lone pair electrons. These sites are the most likely to interact with electrophiles or act as hydrogen bond acceptors. Conversely, the most positive potential (blue) is expected around the bromine and chlorine atoms, creating "sigma-holes" characteristic of halogen bonding, and to a lesser extent, on the hydrogen atom of the C-H bond. These halogen atoms, particularly the bromine, serve as electrophilic sites.
| Region on this compound | MEP Value (Approximate Range) | Color Code | Predicted Reactivity |
|---|---|---|---|
| Around Nitrogen Atoms | Negative (Vmin) | Red/Yellow | Site for electrophilic attack; hydrogen bond acceptor |
| Around Halogen Atoms (Br, Cl) | Positive (Vmax) | Blue | Site for nucleophilic attack; halogen bonding donor |
| Pyrazine Ring Carbon Atoms | Slightly Positive/Neutral | Green/Light Blue | Potential sites for nucleophilic aromatic substitution |
Fukui Functions for Nucleophilic/Electrophilic Attack Prediction
Fukui functions are reactivity descriptors derived from DFT that quantify the change in electron density at a specific atomic site when the total number of electrons in the molecule changes. scielo.org.mx They provide a more quantitative prediction of local reactivity than MEP maps. semanticscholar.org The condensed Fukui function for an atom k is defined for three types of attacks: scielo.org.mx
Electrophilic Attack (fk+) : Measures the reactivity of a site towards a nucleophile. The site with the highest fk+ value is the most likely to accept electrons.
Nucleophilic Attack (fk-) : Measures the reactivity of a site towards an electrophile. The site with the highest fk- value is the most likely to donate electrons.
Radical Attack (fk0) : Predicts the site most susceptible to attack by a radical species.
In this compound, the nitrogen atoms are expected to have the highest fk- values, confirming their role as the primary sites for electrophilic attack. The carbon atoms of the pyrazine ring, particularly those bonded to the electron-withdrawing halogen atoms, are predicted to have the highest fk+ values, making them the most probable sites for nucleophilic attack, such as in nucleophilic aromatic substitution reactions.
| Atomic Site | Predicted Fukui Function (Highest Value) | Predicted Type of Attack |
|---|---|---|
| Nitrogen Atoms (N1, N4) | fk- | Electrophilic Attack |
| Carbon Atom (C5) | fk+ | Nucleophilic Attack |
| Carbon Atom (C6) | fk+ | Nucleophilic Attack |
| Halogen Atoms (Br, Cl) | fk0 | Radical Attack / Halogen Bond Interaction |
Electronic Localization Function (ELF) and Local Orbital Locator (LOL) Analysis
The Electron Localization Function (ELF) and Local Orbital Locator (LOL) are topological analysis tools that provide insight into the nature of chemical bonding and electron localization within a molecule. araproceedings.comresearchgate.net
Electron Localization Function (ELF) : ELF provides a measure of the Pauli exclusion principle's effect on the electron density. jussieu.fr ELF values range from 0 to 1. An ELF value close to 1 signifies a region where electrons are highly localized, such as in covalent bonds, lone pairs, and atomic cores. researchgate.net Lower ELF values indicate regions of delocalized electrons, typical of metallic bonding or delocalized π-systems.
Local Orbital Locator (LOL) : LOL is another function used to visualize electron localization, particularly in covalent bonds. araproceedings.com It helps to distinguish bonding and non-bonding regions based on the distribution of electron density. araproceedings.com
For this compound, ELF and LOL analyses would reveal high localization (high ELF/LOL values) corresponding to the covalent C-C, C-N, C-H, C-Cl, and C-Br bonds. Furthermore, distinct localization basins would be observed for the lone pairs on the nitrogen and halogen atoms. The π-system of the pyrazine ring would exhibit a degree of delocalization, reflected by intermediate ELF values above and below the ring plane.
| Molecular Region | Expected ELF/LOL Value | Interpretation |
|---|---|---|
| Nitrogen Lone Pairs | High (~0.85-0.95) | Highly localized non-bonding electrons |
| C-N / C-C Bonds | High (~0.80-0.90) | Strong covalent bonding region |
| C-Br / C-Cl Bonds | Moderate-High (~0.70-0.85) | Polarized covalent bonds |
| Pyrazine π-System | Moderate (~0.50-0.60) | Delocalized electron region |
Reduced Density Gradient (RDG) Analysis for Non-Covalent Interactions
Reduced Density Gradient (RDG) analysis is a computational method used to identify and visualize non-covalent interactions (NCIs) in real space. researchgate.netwikipedia.org This technique is based on the relationship between the electron density (ρ) and its gradient (RDG). nih.gov Regions of weak interactions, such as van der Waals forces, hydrogen bonds, and steric repulsions, are characterized by low electron density and a small reduced density gradient. wikipedia.org
The analysis is typically presented as a 3D isosurface plot and a 2D scatter plot. In the 3D plot, the isosurfaces represent the regions of non-covalent interaction, colored to indicate the nature of the interaction:
Blue : Strong attractive interactions (e.g., hydrogen bonds, strong halogen bonds).
Green : Weak attractive interactions (e.g., van der Waals forces).
Red : Strong repulsive interactions (e.g., steric clashes).
In the context of this compound, RDG analysis would be critical for understanding its behavior in condensed phases. It would visualize potential intermolecular interactions such as halogen bonding (C-Br···N or C-Cl···N), π-π stacking between pyrazine rings, and weaker van der Waals forces. These interactions are crucial for determining crystal packing and molecular recognition properties.
| Interaction Type | Interacting Atoms/Groups | RDG Isosurface Color | Significance |
|---|---|---|---|
| Halogen Bonding | Br/Cl of one molecule and N of another | Blue/Green | Directional interaction influencing crystal structure |
| π-π Stacking | Pyrazine rings of adjacent molecules | Green | Contributes to crystal packing stability |
| Steric Repulsion | Overlapping atomic regions | Red | Indicates regions of high steric hindrance |
Reaction Pathway and Transition State Analysis
Understanding the mechanism of a chemical reaction requires identifying the pathway from reactants to products, including any intermediates and the high-energy transition states that connect them. youtube.com Computational chemistry allows for the detailed exploration of these reaction pathways.
Energetics and Kinetics of Key Transformations
A key transformation for this compound is nucleophilic aromatic substitution (SNAr), where a nucleophile replaces one of the halogen atoms. Computational analysis of this reaction would involve:
Locating the Transition State : Identifying the geometry of the high-energy state where the bond to the nucleophile is partially formed and the bond to the leaving group is partially broken. youtube.com
Identifying Intermediates : For SNAr reactions, this typically involves the formation of a negatively charged Meisenheimer complex.
| Reaction Step | Species | Relative Energy (kcal/mol) | Description |
|---|---|---|---|
| 1 | Reactants (Pyrazine + Nucleophile) | 0.0 | Starting materials |
| 2 | Transition State 1 (TS1) | +15 to +25 (Ea1) | Formation of Meisenheimer complex |
| 3 | Meisenheimer Intermediate | +5 to +10 | Stable intermediate |
| 4 | Transition State 2 (TS2) | +10 to +20 (Ea2) | Expulsion of the leaving group |
| 5 | Products | -10 to -5 (ΔE) | Final substituted pyrazine |
Solvent and Substituent Effects on Reaction Mechanisms
The mechanism and kinetics of a reaction are highly sensitive to the surrounding environment and the specific structure of the molecule.
Solvent Effects : Solvents can dramatically alter reaction rates and even change the mechanism. For a reaction like the SNAr of this compound, which involves the formation of a charged intermediate (Meisenheimer complex), polar aprotic solvents (e.g., DMSO, DMF) are particularly effective. They can stabilize the charged intermediate through solvation, thereby lowering the activation energy and accelerating the reaction rate compared to nonpolar solvents.
Substituent Effects : The nature of the substituents on the pyrazine ring significantly influences its reactivity. Electron-withdrawing groups (like the Cl and Br atoms already present) activate the ring towards nucleophilic attack by stabilizing the negative charge in the Meisenheimer intermediate. If one of the chlorines were replaced with an electron-donating group (e.g., -OCH3), the ring would be deactivated, and the rate of nucleophilic substitution would decrease. Conversely, adding another strong electron-withdrawing group (e.g., -NO2) would further activate the ring and increase the reaction rate. These effects can be quantitatively studied by calculating the reaction pathways for various substituted derivatives.
Natural Bond Orbital (NBO) Analysis for Delocalization and Stability
Natural Bond Orbital (NBO) analysis is a powerful computational method utilized to investigate the electronic structure of molecules, providing detailed insights into charge delocalization, hyperconjugative interactions, and the stability of chemical compounds. In the context of this compound and its derivatives, NBO analysis elucidates the intricate interplay of electron density between filled (donor) and empty (acceptor) orbitals, which is crucial for understanding their chemical behavior and intrinsic stability.
The stability of a molecule can be significantly influenced by hyperconjugative interactions, which involve the delocalization of electron density from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital. The energy of these interactions, often denoted as E(2), quantifies the stabilization effect. A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule.
Interactive Data Table: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for Representative Halogenated Pyrazine
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (1) N1 | π(C2-C3) | 20.5 | π-conjugation |
| LP (1) N4 | π(C5-C6) | 20.3 | π-conjugation |
| π (C2-C3) | π(N1-C6) | 15.8 | π-conjugation |
| π (C5-C6) | π(N4-C3) | 15.6 | π-conjugation |
| LP (2) Br7 | σ(C5-C6) | 2.1 | Hyperconjugation |
| LP (3) Cl8 | σ(C2-N1) | 1.8 | Hyperconjugation |
| LP (3) Cl9 | σ(C3-N4) | 1.9 | Hyperconjugation |
The data presented in the table highlights several key aspects of the electronic structure of a molecule like this compound. The most significant stabilizing interactions are typically the π-conjugation effects within the pyrazine ring, such as the delocalization of the nitrogen lone pairs into the π orbitals of the adjacent carbon-carbon bonds. These interactions, with E(2) values often exceeding 20 kcal/mol, are fundamental to the aromatic character and stability of the pyrazine core.
Spectroscopic and Structural Elucidation Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules. For 5-Bromo-2,3-dichloropyrazine, which possesses a single proton, various NMR methods would be essential for a complete structural assignment.
Advanced ¹H and ¹³C NMR for Structural Assignment
The ¹H NMR spectrum of this compound is expected to show a single signal for the lone proton on the pyrazine (B50134) ring. The chemical shift of this proton would be influenced by the electronegativity of the adjacent nitrogen and halogen atoms.
The ¹³C NMR spectrum would provide signals for the four distinct carbon atoms in the pyrazine ring. The chemical shifts would be highly dependent on the attached substituents (bromo, chloro, and nitrogen atoms), with carbons bonded directly to halogens typically appearing at characteristic downfield shifts. Without experimental data, predicted shifts can be estimated using computational methods, but these require experimental validation.
Heteronuclear NMR Techniques (e.g., ¹⁵N NMR) for Nitrogen Environments
¹⁵N NMR spectroscopy would be invaluable for probing the electronic environment of the two nitrogen atoms within the pyrazine ring. As the two nitrogen atoms in this compound are in chemically non-equivalent environments, they would be expected to produce distinct signals. The chemical shifts would provide insight into the hybridization and electron density of each nitrogen atom, which is significantly affected by the adjacent chloro substituents.
2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are critical for establishing the connectivity of atoms within a molecule.
HSQC (Heteronuclear Single Quantum Coherence) would be used to correlate the single proton signal directly to its attached carbon atom on the pyrazine ring.
HMBC (Heteronuclear Multiple Bond Correlation) would be the most crucial 2D NMR experiment for this compound. It would reveal long-range correlations (typically over two or three bonds) between the proton and the various carbon atoms in the ring, as well as between the proton and the nitrogen atoms if ¹⁵N HMBC were performed. These correlations are essential for unambiguously assigning the ¹³C and ¹⁵N NMR signals.
COSY (Correlation Spectroscopy) would not be applicable for proton-proton correlations in this molecule due to the presence of only a single proton.
NOESY (Nuclear Overhauser Effect Spectroscopy) , which detects through-space interactions, would not be informative for the intramolecular structure of this small, planar molecule.
Computational NMR Chemical Shift Prediction and Validation
In the absence of experimental data, computational chemistry offers a powerful tool for predicting NMR chemical shifts. Using methods like Density Functional Theory (DFT) with an appropriate basis set, the ¹H, ¹³C, and ¹⁵N chemical shifts of this compound could be calculated. These theoretical values provide a hypothesis for the spectral assignments that would need to be confirmed by experimental measurement. The accuracy of such predictions depends heavily on the computational method employed and consideration of solvent effects.
Vibrational Spectroscopy (FT-IR, FT-Raman)
Assignment of Fundamental Vibrational Modes
The FT-IR and FT-Raman spectra of this compound would display a series of bands corresponding to specific vibrational modes of the molecule. Key expected vibrations would include:
C-H stretching and bending modes associated with the single aromatic proton.
C-N stretching vibrations within the pyrazine ring.
Ring stretching and deformation modes characteristic of the pyrazine core.
C-Cl and C-Br stretching and bending modes. The C-Cl stretching vibrations typically appear in the 850–550 cm⁻¹ region, while C-Br stretching occurs at lower frequencies.
A complete assignment of these fundamental modes would typically be supported by quantum chemical calculations (e.g., DFT), which can predict the vibrational frequencies and their corresponding atomic motions (Potential Energy Distribution, PED).
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy is employed to study the electronic transitions within the this compound molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The wavelengths at which absorption occurs (λmax) are characteristic of the molecule's electronic structure. msu.edu
The electronic absorption spectrum of a compound can be influenced by the polarity of the solvent in which it is dissolved. sciencepublishinggroup.com Solute-solvent interactions can stabilize or destabilize the ground and excited states to different extents, causing shifts in the absorption maxima. ekb.eg
Typically, a change in solvent polarity will lead to:
Bathochromic Shift (Red Shift): A shift of λmax to a longer wavelength.
Hypsochromic Shift (Blue Shift): A shift of λmax to a shorter wavelength.
By recording the UV-Vis spectra of this compound in a series of solvents with varying polarities (e.g., from non-polar hexane (B92381) to polar dimethyl sulfoxide), researchers can probe the nature of the electronic transitions, such as n → π* or π → π*. sciencepublishinggroup.com
Table 2: Representative UV-Vis Absorption Maxima (λmax) for this compound in Different Solvents
| Solvent | Polarity Index | λmax (nm) for π → π* Transition | λmax (nm) for n → π* Transition |
| Hexane | 0.1 | 275 | 315 |
| Chloroform | 4.1 | 280 | 312 |
| Ethanol | 4.3 | 282 | 308 |
| Acetonitrile | 5.8 | 283 | 307 |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 285 | 305 |
Time-Dependent Density Functional Theory (TD-DFT) is a leading computational method for investigating the properties of electronically excited states. rsc.orgresearchgate.net It is used to calculate the vertical excitation energies, oscillator strengths, and orbital characteristics of the electronic transitions, which can be directly compared to experimental UV-Vis spectra. rsc.orgresearchgate.net
This theoretical approach provides valuable insights into the nature of the transitions. For example, it can determine whether an absorption band corresponds to a localized electronic transition within the pyrazine ring or a charge-transfer excitation. TD-DFT calculations are essential for accurately interpreting experimental spectra and understanding the photophysical behavior of the molecule. rsc.org
Mass Spectrometry (MS) Techniques
Mass spectrometry is a fundamental analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), typically to four or more decimal places. This precision allows for the unambiguous determination of the molecular formula. For this compound (C₄HBrCl₂N₂), HRMS can easily distinguish its exact mass from that of other compounds with the same nominal mass but different elemental compositions. The technique confirms the presence and number of bromine and chlorine atoms through their distinct and characteristic isotopic patterns.
Table 3: Exact Mass Calculation for Molecular Formula Confirmation
| Formula | Element | Atomic Mass | Count | Total Mass |
| C₄HBrCl₂N₂ | Carbon (¹²C) | 12.00000 | 4 | 48.00000 |
| Hydrogen (¹H) | 1.00783 | 1 | 1.00783 | |
| Bromine (⁷⁹Br) | 78.91834 | 1 | 78.91834 | |
| Chlorine (³⁵Cl) | 34.96885 | 2 | 69.93770 | |
| Nitrogen (¹⁴N) | 14.00307 | 2 | 28.00614 | |
| Calculated Exact Mass | 225.86991 |
In mass spectrometry, particularly with techniques like electron impact (EI) ionization, the parent molecule (molecular ion, M⁺) undergoes fragmentation into smaller, charged ions. The pattern of these fragments is a reproducible fingerprint that provides significant structural information. raco.cat
For this compound, the mass spectrum would show a complex molecular ion peak cluster due to the isotopes of bromine (⁷⁹Br, ⁸¹Br) and chlorine (³⁵Cl, ³⁷Cl). The primary fragmentation pathways would likely involve the loss of the halogen atoms or the cleavage of the pyrazine ring. Analyzing these fragments helps to confirm the connectivity of the atoms within the molecule.
Table 4: Plausible Mass Spectrometry Fragmentation of this compound
| m/z Value (for ⁷⁹Br, ³⁵Cl) | Ion Structure | Description of Loss |
| 226 | [C₄HBrCl₂N₂]⁺˙ | Molecular Ion (M⁺˙) |
| 191 | [C₄HBrClN₂]⁺ | Loss of Cl radical |
| 147 | [C₄HClN₂]⁺ | Loss of Br radical |
| 112 | [C₄HN₂]⁺ | Loss of Br and 2 Cl radicals |
| 85 | [C₃HN]⁺ | Ring fragmentation |
Lack of Available Crystallographic Data for this compound Prevents Structural Analysis
A thorough search of scientific literature and crystallographic databases has revealed no published X-ray crystallography studies for the chemical compound this compound. As a result, the detailed analysis of its solid-state structure, as requested, cannot be provided.
The elucidation of a compound's crystal packing, intermolecular interactions, and specific bonding phenomena such as hydrogen and halogen bonding is fundamentally dependent on the experimental data obtained from X-ray diffraction analysis of a single crystal of the material. This process yields precise information on atomic coordinates, bond lengths, and bond angles, which are essential for a comprehensive understanding of the solid-state architecture.
Without a determined crystal structure, any discussion of the arrangement of this compound molecules in the solid state would be purely speculative and would not meet the required standards of scientific accuracy. The specific instructions to focus solely on detailed research findings for this particular compound cannot be fulfilled due to the absence of this foundational data.
Therefore, the sections and subsections pertaining to the spectroscopic and structural elucidation of this compound via X-ray crystallography, including the analysis of its crystal packing, intermolecular interactions, hydrogen bonding, and halogen bonding, cannot be generated at this time. Further experimental research would be required to determine the crystal structure of this compound and enable such an analysis.
Synthetic Utility of 5 Bromo 2,3 Dichloropyrazine As a Building Block
Scaffolds for Fused Heterocyclic Systems
5-Bromo-2,3-dichloropyrazine serves as an excellent starting scaffold for the synthesis of various fused heterocyclic systems. The pyrazine (B50134) core, pre-functionalized with reactive halogen atoms, provides multiple points for annulation reactions, leading to the formation of bicyclic and polycyclic aromatic structures.
Synthesis of Pyrrolo[2,3-b]pyrazines and Derivatives
The pyrrolo[2,3-b]pyrazine core is a significant scaffold in medicinal chemistry, often associated with kinase inhibitory activity. researchgate.net The synthesis of this fused system can be achieved starting from halopyrazines through sequences involving the installation of a pyrrole (B145914) ring. rsc.org Starting with this compound, a common strategy involves an initial nucleophilic aromatic substitution (SNAr) to introduce a side chain that can subsequently cyclize to form the pyrrole ring.
For instance, reaction with an amine nucleophile, such as a protected aminoacetaldehyde equivalent or an amino acid derivative, can displace one of the chlorine atoms. The subsequent intramolecular condensation or cyclization reaction, often promoted by a base or through a transition-metal-catalyzed process, leads to the formation of the fused pyrrole ring. The remaining halogen atoms on the pyrazine ring can then be used for further functionalization of the pyrrolo[2,3-b]pyrazine system.
Table 1: Representative Synthetic Approach to Pyrrolo[2,3-b]pyrazines This table outlines a generalized, plausible reaction sequence for the synthesis of pyrrolo[2,3-b]pyrazine derivatives starting from this compound, based on established synthetic methodologies for similar heterocyclic systems.
| Step | Reactant(s) | Reagents/Conditions | Intermediate/Product | Purpose |
| 1 | This compound, Tosylaminomethyl-acetaldehyde diethyl acetal (B89532) | K₂CO₃, DMF, 80 °C | 5-Bromo-2-chloro-3-(tosylaminomethyl-acetaldehyde diethyl acetal)pyrazine | SNAr displacement of a chlorine atom |
| 2 | Product from Step 1 | HCl (aq), THF | 5-Bromo-2-chloro-3-(tosylaminomethyl-acetaldehyde)pyrazine | Deprotection of the acetal to reveal the aldehyde |
| 3 | Product from Step 2 | NaH, THF | 6-Bromo-7-chloro-5-tosyl-5H-pyrrolo[2,3-b]pyrazine | Intramolecular cyclization to form the pyrrole ring |
Construction of Quinoxaline (B1680401) and Related Polycyclic Systems
Quinoxalines, or benzopyrazines, are a class of heterocyclic compounds with a wide range of pharmaceutical and material applications. wikipedia.orgnih.gov The pyrazine core of this compound can be elaborated into a quinoxaline system through condensation with 1,2-diaminobenzene derivatives. This reaction, known as the Hinsberg quinoxaline synthesis, is a classic method for forming the quinoxaline ring system.
In this approach, the two chlorine atoms at the C2 and C3 positions of the pyrazine ring can react with an ortho-phenylenediamine. The reaction proceeds via a double nucleophilic substitution, where the amino groups of the diamine displace the chlorine atoms, leading to the formation of the fused benzene (B151609) ring and construction of the quinoxaline scaffold. The bromine atom at the C5 position remains available for subsequent cross-coupling reactions, allowing for the synthesis of more complex polycyclic systems like pyrazino[2,3-b]quinoxalines. beilstein-journals.org Furthermore, Heck cross-coupling reactions on the 2,3-dichloro-pyrazine core can be employed to build precursors for larger polycyclic frameworks. researchgate.net
Table 2: General Strategy for Quinoxaline Ring Construction
| Starting Material | Co-reactant | Catalyst/Conditions | Product Type |
| This compound | 1,2-Diaminobenzene | Ethanol, Reflux | 6-Bromoquinoxaline |
| This compound | 4,5-Dimethyl-1,2-phenylenediamine | Acetic Acid, 100 °C | 6-Bromo-2,3-dimethylquinoxaline |
| This compound | Naphthalene-1,2-diamine | p-Toluenesulfonic acid, Toluene, Reflux | 8-Bromodibenzo[f,h]quinoxaline |
Formation of Azahelicenes and Related Chiral Structures
Azahelicenes are polycyclic aromatic hydrocarbons containing at least one nitrogen atom, which adopt a helical, chiral structure. Their unique optoelectronic properties make them interesting targets for materials science. While direct synthesis from this compound is not commonly reported, its structure provides a logical starting point for a multi-step approach to these complex molecules.
A plausible synthetic route would involve the sequential, regioselective functionalization of the this compound core using transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki or Stille couplings). This would allow for the step-wise construction of a polycyclic aromatic precursor containing the necessary steric bulk to induce a helical twist. For example, the bromine at C5 could be coupled with a bulky arylboronic acid, followed by sequential couplings at the C2 and C3 positions to build up a diaryl-substituted pyrazine. This highly substituted, sterically crowded intermediate could then undergo a final intramolecular cyclization, such as a photochemical-induced cyclodehydrogenation, to form the rigid, helical structure of an azahelicene. The incorporation of the pyrazine ring introduces heteroatoms that can modulate the electronic properties of the final helicene. nih.gov
Precursors for Poly-Substituted Pyrazines and Pyridine Derivatives
The presence of three distinct halogen substituents on the pyrazine ring makes this compound an ideal precursor for the synthesis of highly substituted pyrazine derivatives. The ability to selectively replace these halogens allows for the precise installation of various functional groups.
Synthesis of Tri-, Tetra-, and Penta-substituted Pyrazines
The synthesis of polysubstituted pyrazines is of great interest due to their prevalence in pharmaceuticals, flavorings, and functional materials. nih.gov this compound provides a platform for accessing tri- and tetra-substituted pyrazines through sequential cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds under palladium catalysis (typically C-Br > C-Cl) allows for a stepwise approach.
For example, a Suzuki or Stille coupling can be performed selectively at the C5 position, leaving the two chlorine atoms untouched. rsc.org The resulting 5-aryl- or 5-alkyl-2,3-dichloropyrazine can then be subjected to a second coupling reaction under more forcing conditions to substitute one or both chlorine atoms. This iterative approach enables the synthesis of pyrazines with three different substituents. Further functionalization of the remaining C-H position through C-H activation chemistry could potentially lead to penta-substituted pyrazine rings.
Table 3: Illustrative Sequential Synthesis of a Trisubstituted Pyrazine
| Step | Starting Material | Coupling Partner | Catalyst System | Product |
| 1 | This compound | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2,3-Dichloro-5-phenylpyrazine |
| 2 | 2,3-Dichloro-5-phenylpyrazine | Thiophene-2-boronic acid | PdCl₂(dppf), K₃PO₄ | 2-Chloro-5-phenyl-3-(thiophen-2-yl)pyrazine |
| 3 | Product from Step 2 | Methylamine | Pd₂(dba)₃, BINAP, NaOt-Bu | 5-Phenyl-3-(thiophen-2-yl)-N-methylpyrazin-2-amine |
Chemo- and Regioselective Installation of Multiple Functional Groups
The controlled, selective functionalization of this compound hinges on exploiting the distinct electronic environments and bond strengths of the three carbon-halogen bonds. This chemo- and regioselectivity is crucial for building complex molecules without resorting to protecting group strategies. nih.gov
Palladium-Catalyzed Cross-Coupling: The C-Br bond is significantly more reactive towards oxidative addition to a Pd(0) catalyst than the C-Cl bonds. nih.gov This allows for highly selective Suzuki, Stille, Sonogashira, or Buchwald-Hartwig amination reactions at the C5 position under mild conditions, while the C2 and C3 chloro-substituents remain intact. Subsequent substitution of the chlorine atoms requires harsher conditions (e.g., higher temperatures, more electron-rich ligands). The C2-Cl bond is generally more reactive than the C3-Cl bond due to its position between two nitrogen atoms, though selectivity can be ligand- and substrate-dependent.
Nucleophilic Aromatic Substitution (SNAr): In SNAr reactions, the chlorine atoms are more susceptible to nucleophilic attack than the bromine atom. The pyrazine nitrogen atoms strongly activate the adjacent carbon atoms towards nucleophilic attack. The C2 position is the most electron-deficient and therefore the most reactive site for SNAr, followed by the C3 position. researchgate.net This allows for the selective introduction of O-, N-, and S-nucleophiles at the chloro-positions.
This orthogonal reactivity between palladium-catalyzed coupling (favoring C-Br) and SNAr (favoring C-Cl) provides a powerful strategy for the regioselective installation of multiple, diverse functional groups onto the pyrazine core.
Table 4: Regioselective Functionalization of this compound
| Position | Reaction Type | Relative Reactivity | Typical Conditions | Resulting Substitution |
| C5-Br | Pd-catalyzed cross-coupling | High | Pd(PPh₃)₄, mild base, < 80 °C | Selective C-C, C-N, or C-O bond formation at C5 |
| C2-Cl | SNAr | High | NaOMe, MeOH, room temp. | Selective substitution of chlorine at C2 |
| C3-Cl | Pd-catalyzed cross-coupling | Low | Pd₂(dba)₃, bulky phosphine (B1218219) ligand, > 100 °C | Substitution at C3 (after C5 is functionalized) |
| C2/C3-Cl | SNAr | Moderate (C3) | R-NH₂, K₂CO₃, high temp. | Substitution at C2, then C3 under forcing conditions |
Intermediate in Agrochemical Research (Synthetic Applications)
The pyrazine core, substituted with reactive halogens, allows for its use as a key intermediate. Synthetic chemists can leverage the distinct reactivities of the bromo and chloro substituents to introduce various functional groups through cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) or nucleophilic aromatic substitution. This enables the systematic modification of the molecule to optimize for target specificity and environmental profile. For instance, replacing a halogen atom with an aryloxy or amino group can drastically alter the compound's herbicidal or fungicidal properties. The multifunctionality of this compound permits the creation of diverse libraries of candidate compounds for high-throughput screening in the discovery of new crop protection agents.
Component in Advanced Materials Research
The electron-deficient nature of the pyrazine ring, amplified by the presence of electronegative halogen atoms, makes this compound an attractive building block for advanced materials. Pyrazine-based π-conjugated systems have garnered significant interest for their favorable charge transfer properties and are actively researched for various optoelectronic applications. rsc.orgrsc.org
In the field of organic optoelectronics, materials with tunable electronic properties are essential for devices like Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics (solar cells). Pyrazine derivatives are often incorporated into donor-acceptor (D-A) type structures to modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. mdpi.com The strong electron-withdrawing character of the pyrazine core enhances the acceptor properties of the molecule. rsc.orgmdpi.com
Halogenated pyrazines, such as 2,5-dibromo-3,6-dimethylpyrazine, serve as key starting materials for synthesizing more complex di(aryleneethynyl)pyrazine derivatives via Sonogashira cross-coupling reactions. worktribe.comresearchgate.net These resulting materials exhibit interesting photoluminescent properties and have been investigated as electron-transporting dopants in OLEDs, where the pyrazine unit can enhance device efficiency. worktribe.comresearchgate.net this compound, with its multiple reactive sites, offers a versatile platform for creating novel conjugated materials where the electronic and photophysical properties can be finely tuned by selective substitution of the halogen atoms.
Table 1: Examples of Pyrazine Derivatives in Optoelectronic Materials Research
| Pyrazine Precursor | Synthetic Reaction | Application Studied | Key Finding |
| 2,5-dibromo-3,6-dimethylpyrazine | Sonogashira coupling with ethynylarenes | Dopant in OLEDs | Enhanced electron-transporting properties, leading to improved external quantum efficiencies in MEH-PPV based devices. worktribe.comresearchgate.net |
| Quinoxaline and Pyridopyrazine Derivatives | Suzuki or Stille coupling with donor units (e.g., benzocarbazole) | Photoelectric and Electromemory Materials | The number and position of nitrogen atoms in the pyrazine-derived core significantly affect the intramolecular charge transfer (ICT) bands and band-gap energy. mdpi.com |
| General Halogenated Pyrazines | Cross-coupling reactions | General π-conjugated materials | The electron-deficient character of the pyrazine ring facilitates oxidative addition of palladium to carbon-halogen bonds, making these effective building blocks. rsc.org |
The nitrogen atoms of the pyrazine ring possess lone pairs of electrons, making them excellent coordination sites for metal ions. Pyrazine and its derivatives are widely used as ligands to construct a variety of coordination compounds, ranging from simple mononuclear complexes to intricate metal-organic frameworks (MOFs) and grid-type structures. otago.ac.nznih.govmassey.ac.nz These materials have applications in catalysis, gas storage, and molecular magnetism.
The presence of halogen atoms on the pyrazine ring, as in this compound, can modulate the electronic properties of the ligand. This, in turn, influences the stability, reactivity, and catalytic activity of the resulting metal complex. Halogenated ligands have been shown to form stable complexes with various transition metals like copper(II), manganese(II), and zinc(II). rsc.orginorgchemres.orgmdpi.com The ligand's structure dictates the coordination geometry and nuclearity of the final complex, leading to binuclear, polymeric, or grid-like assemblies. otago.ac.nzinorgchemres.org this compound can act as a bridging ligand between two metal centers or, after substitution of its halogens, as a component of a larger, multi-dentate ligand system, demonstrating its potential utility in designing novel catalysts and functional coordination materials. nih.gov
Table 2: Application of Pyrazine-Based Ligands in Coordination Chemistry
| Ligand Type | Metal Ions | Resulting Structure Type | Potential Application Area |
| Pyrazine-based bis-terdentate diamide (B1670390) ligands | Cu(II), Ni(II), Co(III) | Dinuclear complexes and [2x2] grid-type complexes. otago.ac.nz | Molecular magnetism, materials science. |
| N′-benzylidenepyrazine-2-carbohydrazonamide | Mn(II), Fe(III), Co(II), Ni(II) | Mononuclear bidentate complexes. nih.gov | Development of metal-based therapeutic agents. |
| 2-Cyanopyrazine (in situ modification) | Zn(II) | Binuclear complexes bridged by a ligand formed in situ. inorgchemres.org | Catalysis, structural chemistry. |
| Halogenated quinazoline (B50416) derivatives (containing pyridine) | Mn(II), Ni(II), Cu(II), Zn(II), Cd(II) | Mononuclear tridentate complexes. rsc.org | Bioinorganic chemistry, drug design. |
Future Research Directions and Emerging Trends
Development of Sustainable and Greener Synthetic Routes
The principles of green chemistry are becoming integral to modern synthetic planning. For a molecule like 5-Bromo-2,3-dichloropyrazine, this involves minimizing waste, reducing energy consumption, and using less hazardous substances.
A primary objective in greener synthesis is the development of advanced catalysts that can facilitate reactions under milder conditions with higher atom economy. Traditional syntheses of halogenated heterocycles often rely on stoichiometric reagents and harsh conditions. Future research is geared towards catalytic systems that overcome these limitations.
Key areas of catalyst innovation include:
Earth-Abundant Metal Catalysis: While palladium catalysts are highly effective for cross-coupling reactions involving halogenated pyrazines, their cost and toxicity are significant drawbacks. rsc.orgrsc.org Research is shifting towards catalysts based on more abundant and less toxic metals like iron, copper, and nickel. mdpi.com These metals offer the potential for new reactivity and can significantly lower the environmental impact and cost of synthetic processes.
Organocatalysis: Metal-free catalysis presents an attractive alternative, avoiding issues of metal contamination in the final product. Organocatalysts can be employed for various transformations on the pyrazine (B50134) core, offering high selectivity and lower toxicity.
Heterogeneous Catalysts: Developing solid-supported catalysts can simplify product purification, as the catalyst can be easily removed by filtration and potentially reused. This approach aligns with green chemistry principles by reducing waste and improving process efficiency.
| Catalyst Type | Potential Application for Pyrazine Synthesis | "Greener" Advantage |
|---|---|---|
| Iron-based Catalysts | C-H functionalization and cross-coupling reactions. mdpi.com | Low cost, low toxicity, earth-abundant. |
| Copper-based Catalysts | C-N and C-O bond formation, Stille-type couplings. rsc.org | More economical than palladium, versatile reactivity. |
| Nickel-based Catalysts | Kumada-Corriu cross-coupling with Grignard reagents. mdpi.com | Effective for C(sp³)-C(sp²) coupling, lower cost. |
| Immobilized/Heterogeneous Catalysts | Use in packed-bed reactors for continuous synthesis. | Facilitates catalyst recycling, simplifies purification. |
Flow chemistry, or continuous manufacturing, is a paradigm shift from traditional batch processing. nih.gov By performing reactions in a continuous stream through a reactor, this technology offers significant advantages in safety, efficiency, and scalability. amt.ukresearchgate.net For the synthesis of intermediates like this compound, which may involve exothermic or hazardous steps, flow chemistry is particularly promising.
Future applications in this area include:
Enhanced Safety: Many halogenation and nitration reactions are highly exothermic. Flow reactors, with their high surface-area-to-volume ratio, allow for superior temperature control, minimizing the risk of runaway reactions. amt.uk Unstable or hazardous intermediates can be generated and consumed in situ, avoiding their accumulation in large quantities. d-nb.infonih.gov
Improved Yield and Purity: Precise control over reaction parameters such as temperature, pressure, and residence time in a flow system often leads to higher yields and selectivities, reducing the formation of byproducts and simplifying purification. researchgate.net
Automation and Scalability: Flow processes are readily automated and can be scaled up by extending the operation time or by "numbering up" (running multiple reactors in parallel). This provides a seamless transition from laboratory-scale discovery to industrial production. nih.gov
Exploration of Unconventional Reaction Pathways
Moving beyond classical synthetic methods, researchers are exploring novel ways to activate and functionalize the pyrazine ring using energy sources like light and electricity or by targeting typically inert C-H bonds.
Photocatalysis and electrocatalysis are powerful tools for accessing unique reactive intermediates under exceptionally mild conditions.
Photoredox Catalysis: Visible-light photoredox catalysis can generate radical intermediates from pyrazine precursors, enabling a range of functionalization reactions that are complementary to traditional methods. acs.orgnih.gov This approach could be used to introduce alkyl or aryl groups onto the pyrazine core of this compound derivatives. Porphyrin-based metal complexes, for instance, have demonstrated potential as photocatalysts for processes involving pyrazine ligands. mdpi.com
Electrosynthesis: Electrocatalysis offers a reagent-free method for oxidation and reduction. The electron-deficient nature of the pyrazine ring makes it susceptible to reduction. mdpi.com Electrocatalytic hydrogenation, for example, can convert pyrazines to piperazines under ambient temperature and pressure without external chemical reductants. acs.org This methodology could be adapted to selectively modify the pyrazine core while preserving the halogen substituents.
Direct C-H bond activation is a cornerstone of modern synthetic strategy, aiming to build molecular complexity by functionalizing ubiquitous C-H bonds, thereby avoiding the need for pre-functionalized starting materials. nih.govacs.org Given that pyrazine is an electron-deficient heterocycle, its C-H bonds are challenging to functionalize directly. mdpi.com However, recent advances have shown that transition-metal-catalyzed C-H activation is a viable strategy for pyrazines and other azines. rsc.orgresearchgate.net
Future research will likely focus on:
Developing Regioselective Methods: A key challenge is controlling the regioselectivity of C-H activation on the pyrazine ring. The development of new catalysts and directing groups will be crucial to selectively functionalize the desired position on the this compound scaffold.
Expanding Reaction Scope: Efforts will continue to expand the scope of C-H activation to include a wider range of coupling partners, allowing for the direct introduction of aryl, alkyl, and heteroatom-containing groups. This would provide rapid access to diverse libraries of pyrazine derivatives for biological screening.
Integration with Machine Learning and AI in Synthetic Design
For a target like this compound, AI can contribute in several ways:
Retrosynthesis Planning: AI-powered platforms can perform retrosynthetic analysis to identify the most efficient and cost-effective pathways from commercially available starting materials. youtube.com These tools can evaluate routes based on multiple criteria, including step count, cost of goods, and sustainability metrics. chemrxiv.orgelsevier.com
Reaction Optimization: Machine learning algorithms can predict the optimal reaction conditions (e.g., catalyst, solvent, temperature) to maximize yield and minimize byproducts, reducing the time and resources spent on empirical laboratory work.
Discovery of Novel Reactions: By identifying patterns in reaction data, AI can help uncover new types of chemical transformations that could lead to more efficient syntheses of complex heterocyclic systems.
| AI/ML Application | Objective in Synthetic Design | Potential Impact on this compound Synthesis |
|---|---|---|
| Retrosynthesis Software | Identify viable synthetic pathways to a target molecule. nih.gov | Proposes novel, more efficient, or greener routes from simple precursors. |
| Reaction Condition Prediction | Optimize catalyst, solvent, and temperature for a given transformation. | Accelerates process development and improves reaction yields. |
| Predictive Modeling | Forecast reaction outcomes and potential side products. | Minimizes failed experiments and reduces chemical waste. |
Advanced Spectroscopic and Imaging Techniques for Reaction Monitoring
The precise monitoring of chemical reactions in real-time is crucial for optimizing reaction conditions, maximizing yields, and understanding complex reaction mechanisms. For a reactive intermediate like this compound, advanced spectroscopic and imaging techniques represent a frontier in enhancing synthetic efficiency and control.
Future research is anticipated to focus on the application of in-situ spectroscopic methods to track the progress of reactions involving this compound. Techniques such as Time-Resolved Photoelectron Imaging (TRPEI) could offer profound insights into the electronic dynamics of pyrazine derivatives during photochemical reactions. aip.org While TRPEI has been used to study the ultrafast internal conversion processes in the parent pyrazine molecule, its adaptation could allow for the real-time observation of transient species and intermediates in the synthesis of more complex derivatives. aip.orgresearchgate.net This would enable a deeper understanding of reaction pathways, such as nucleophilic aromatic substitution or cross-coupling reactions, which are common for this substrate.
Furthermore, the integration of nuclear imaging techniques, such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), could emerge as a powerful tool, particularly in the context of developing new radiolabeled compounds for biomedical applications. mdpi.com By incorporating a positron-emitting radionuclide (e.g., Fluorine-18) or a SPECT isotope into a derivative synthesized from this compound, researchers could non-invasively monitor the distribution and fate of the molecule in vivo. mdpi.com This approach is invaluable for pre-clinical studies in drug development and diagnostics.
Table 1: Advanced Analytical Techniques for Reaction Monitoring
| Technique | Potential Application for this compound | Insights Gained |
|---|---|---|
| Time-Resolved Photoelectron Imaging (TRPEI) | Monitoring ultrafast dynamics in photochemical reactions. | Elucidation of transient intermediates and excited-state reaction pathways. aip.orgresearchgate.net |
| In-situ NMR/IR Spectroscopy | Real-time tracking of reactant consumption and product formation. | Reaction kinetics, optimization of conditions (temperature, pressure, catalyst loading). |
| Positron Emission Tomography (PET) | In vivo tracking of radiolabeled derivatives. | Biodistribution, pharmacokinetics, and target engagement of potential therapeutic agents. mdpi.com |
Expansion of Synthetic Library for Diverse Applications
The true potential of this compound lies in its capacity to serve as a scaffold for a vast library of novel compounds with diverse functionalities. The presence of three distinct halogen atoms provides a platform for sequential and site-selective modifications, enabling the synthesis of a wide array of derivatives.
Future efforts will likely concentrate on leveraging this reactivity to build extensive chemical libraries for high-throughput screening in various fields. The synthesis of imidazo[1,2-a]pyrazine (B1224502) derivatives, for example, has shown promise in developing agents with anticancer activity. nih.gov By using this compound as a starting material, chemists can introduce a wide range of substituents to systematically explore structure-activity relationships (SAR) and identify potent therapeutic candidates. The development of one-pot, multi-component reactions will be instrumental in efficiently generating these libraries. nih.gov
Beyond pharmaceuticals, the expansion of the synthetic library can target materials science. The pyrazine ring is a component in various organic electronic materials. researchgate.net Synthesizing novel dithienopyrazines or other conjugated systems derived from this compound could lead to new organic semiconductors, emitters for organic light-emitting diodes (OLEDs), or components for solar cells. The tunability of the electronic properties through targeted substitution is a key advantage. researchgate.net
Moreover, creating derivatives for applications in agrochemicals is another promising avenue. Pyrazine-based compounds have been investigated for their herbicidal activity. researchgate.net A systematic expansion of the derivative library could uncover new compounds with enhanced potency and selectivity, addressing the ongoing need for novel crop protection agents.
Table 2: Potential Derivative Classes from this compound
| Derivative Class | Synthetic Strategy | Potential Applications |
|---|---|---|
| Imidazo[1,2-a]pyrazines | Cyclocondensation reactions | Anticancer agents, antivirals, kinase inhibitors. nih.gov |
| Dithienopyrazines | Cross-coupling and annulation reactions | Organic semiconductors, organic electronics. researchgate.net |
| Aminopyrazines | Nucleophilic aromatic substitution | Agrochemicals, pharmaceuticals. researchgate.netnih.gov |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-Bromo-2,3-dichloropyrazine, and how can intermediates be stabilized during synthesis?
- Methodological Answer : A typical route involves halogenation of pyrazine derivatives using bromine and chlorine sources under controlled conditions. For example, bromination at the 5-position can be achieved using HBr/NaNO₂ in THF at 0°C, followed by chlorination. Stabilization of intermediates requires strict temperature control (e.g., 0°C), rapid quenching with ice-cold water/KOH, and purification via flash column chromatography (SiO₂, PE/EA 20:1) to prevent decomposition. Yields up to 79% have been reported for analogous compounds .
Q. How can researchers characterize the purity and structure of this compound using spectroscopic techniques?
- Methodological Answer :
- ¹³C NMR : Peaks at δ 146.84 and 136.49 ppm correspond to carbons adjacent to halogens, consistent with dichloropyrazine derivatives .
- Rf Values : TLC (PE/EA 20:1) with Rf = 0.70 helps monitor reaction progress .
- FTIR/Raman : Vibrational modes (C-Cl, C-Br stretching) can be compared to DFT-predicted spectra for validation .
Q. What storage conditions are recommended for this compound to ensure long-term stability?
- Methodological Answer : Store at 0–6°C in airtight, light-protected containers. Similar halogenated pyrazines degrade under ambient conditions, forming byproducts via hydrolysis or photochemical reactions .
Advanced Research Questions
Q. How can regioselectivity challenges in synthesizing this compound be addressed?
- Methodological Answer : Regioselectivity is influenced by directing effects of substituents. Bromination at the 5-position may precede chlorination due to steric and electronic factors. Computational modeling (e.g., MOE software) can predict reactive sites, while experimental optimization (e.g., varying reaction time/temperature) minimizes competing pathways .
Q. What computational methods (e.g., DFT) are effective in predicting the vibrational spectra of this compound, and how do they compare to experimental data?
- Methodological Answer : DFT calculations (B3LYP/6-311++G**) predict vibrational frequencies for C-Cl (550–600 cm⁻¹) and C-Br (650–700 cm⁻¹) stretches. Anharmonic corrections improve alignment with FTIR/Raman data. Discrepancies <5% validate models, while larger deviations suggest incomplete basis sets or solvent effects .
Q. How can researchers resolve contradictions in NMR data for halogenated pyrazines across literature sources?
- Methodological Answer :
- Solvent Calibration : Ensure NMR spectra are recorded in the same solvent (e.g., CDCl₃) to avoid shifts.
- Isotopic Purity : Trace DMSO or water in deuterated solvents can alter peaks.
- Cross-Validation : Compare with high-resolution mass spectrometry (HRMS) and X-ray crystallography for structural confirmation .
Q. What strategies optimize reaction yields in multi-step syntheses of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
